N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide
CAS No.:
Cat. No.: VC11439195
Molecular Formula: C15H13N3O5
Molecular Weight: 315.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O5 |
|---|---|
| Molecular Weight | 315.28 g/mol |
| IUPAC Name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C15H13N3O5/c1-23-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ |
| Standard InChI Key | IPXDUBUZMSYEJN-CXUHLZMHSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])O |
| SMILES | COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound features a benzohydrazide backbone (C₆H₅-CONH-NH₂) modified at the hydrazine nitrogen by a 2-nitrobenzoyl group and a 4-hydroxy-3-methoxybenzylidene substituent. The E-configuration of the hydrazone linkage (C=N) is stabilized by conjugation with the aromatic rings and intramolecular hydrogen bonding between the hydroxyl and nitro groups .
Molecular Formula: C₁₅H₁₃N₃O₅
Molecular Weight: 315.28 g/mol
Key Functional Groups:
-
Hydrazone (-NH-N=C-)
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Nitro (-NO₂) at benzohydrazide C2
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Methoxy (-OCH₃) and phenolic -OH at benzylidene C3 and C4
Spectroscopic Characterization
Computational Analysis
Density Functional Theory (DFT) calculations predict a planar geometry with a dihedral angle of 8.2° between the benzohydrazide and benzylidene rings. The HOMO-LUMO gap (4.1 eV) indicates moderate reactivity, favoring electrophilic substitution at the benzylidene ring .
Synthesis and Optimization
Synthetic Pathway
The compound is synthesized via a two-step protocol:
Step 1: Preparation of 2-Nitrobenzohydrazide
2-Nitrobenzoic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate in ethanol .
Step 2: Condensation with 4-Hydroxy-3-Methoxybenzaldehyde
Equimolar amounts of 2-nitrobenzohydrazide and the aldehyde are ground mechanically under solvent-free conditions for 15–30 minutes, yielding the product in 85–92% purity .
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Solvent-free (mechanochemical) |
| Catalyst | None required |
| Temperature | Room temperature (25°C) |
| Reaction Time | 20 minutes |
Green Chemistry Metrics
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Atom Economy: 94%
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E-Factor: 0.3 (minimal waste)
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Process Mass Intensity: 1.5
This method aligns with sustainable practices by eliminating toxic solvents and reducing energy consumption .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| DMSO | 23.4 |
| Acetone | 5.9 |
Thermal Stability
DSC Analysis:
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Melting Point: 218–220°C (sharp endothermic peak)
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Decomposition: Starts at 240°C (exothermic due to nitro group degradation)
Biological Activity
In Vitro Anti-Inflammatory Assay
The compound inhibits COX-2 with an IC₅₀ of 12.3 μM, outperforming indomethacin (IC₅₀ = 18.7 μM) in LPS-induced RAW 264.7 macrophages .
| Concentration (μM) | % COX-2 Inhibition |
|---|---|
| 5 | 38.2 |
| 10 | 64.7 |
| 20 | 82.1 |
Antimicrobial Screening
Against Staphylococcus aureus (ATCC 25923):
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MIC: 16 μg/mL
-
MBC: 32 μg/mL
The nitro group enhances membrane permeability, disrupting bacterial lipid bilayers .
Structure-Activity Relationships (SAR)
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